Acenaphthyleneoctol

Physicochemical Characterization Solubility Prediction Synthetic Intermediate

Sourcing a high-density, rigid polyol linker for advanced MOF or chelating agent research can be challenging. Acenaphthyleneoctol (CAS 71735-33-6) solves this with a fully hydroxylated acenaphthylene core, offering 8 H-bond donors and acceptors on a constrained scaffold. - Quantified differentiation: TPSA of 162 Ų, ≈1000 tautomers, XLogP of 1.9 vs. 4.0 for acenaphthene. - Enables precise metal coordination and tunable ligand design, minimizing analog mismatch. - Available in standard research quantities with reliable global shipping.

Molecular Formula C12H8O8
Molecular Weight 280.19 g/mol
CAS No. 71735-33-6
Cat. No. B15176596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthyleneoctol
CAS71735-33-6
Molecular FormulaC12H8O8
Molecular Weight280.19 g/mol
Structural Identifiers
SMILESC12=C3C(=C(C(=C1C(=C(C2=C(C(=C3O)O)O)O)O)O)O)O
InChIInChI=1S/C12H8O8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15/h13-20H
InChIKeyHIJOIWPXNMMCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthyleneoctol (CAS 71735-33-6): A Polyol-Derivatized PAH Scaffold for Advanced Synthesis


Acenaphthyleneoctol (CAS 71735-33-6), systematically named acenaphthylene-1,2,3,4,5,6,7,8-octol, is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C12H8O8 and a molecular weight of 280.19 g/mol . This compound is distinguished by a fully hydroxylated acenaphthylene core, creating a densely functionalized, electron-rich polyol scaffold. Its primary role is as a research chemical and advanced synthetic intermediate, rather than an end-use product, due to its highly specific substitution pattern .

Why Acenaphthyleneoctol (CAS 71735-33-6) Cannot Be Replaced by Simpler PAH Analogs


The primary risk in substituting Acenaphthyleneoctol with a generic PAH analog lies in the fundamental alteration of physicochemical and reactivity profiles. While compounds like acenaphthene or acenaphthylene are common PAH building blocks, Acenaphthyleneoctol's complete hydroxylation introduces a unique density of hydrogen bond donors/acceptors (8 each) and a high topological polar surface area of 162 Ų [1]. This transforms the molecule from a hydrophobic hydrocarbon to a polar polyol, which directly dictates its solubility, purification behavior, and its utility as a ligand or chelating agent in organometallic chemistry . A simpler analog would not provide the same coordination chemistry or the same synthetic handle for further derivatization, making it an unsuitable substitute in research pathways reliant on this specific polyol architecture.

Quantitative Differential Evidence for Selecting Acenaphthyleneoctol (CAS 71735-33-6)


Comparative Physicochemical Differentiation: Acenaphthyleneoctol vs. Acenaphthylene

A comparison of fundamental physicochemical descriptors reveals the magnitude of functional transformation. Acenaphthyleneoctol exhibits a vastly different profile from its non-hydroxylated precursor, acenaphthylene. While acenaphthylene is a typical hydrophobic PAH, Acenaphthyleneoctol presents a high hydrogen bond donor/acceptor count and topological polar surface area (TPSA), indicative of significantly increased polarity and hydrogen bonding capacity [1][2].

Physicochemical Characterization Solubility Prediction Synthetic Intermediate

Differentiation by Lipophilicity: Calculated XLogP Comparison for Solubility Prediction

The calculated partition coefficient (XLogP) provides a quantitative measure of lipophilicity, a key determinant of solubility in water and biological systems. Acenaphthyleneoctol's high hydroxylation yields a moderate XLogP of 1.9, which is dramatically lower than that of its parent hydrocarbon, acenaphthene [1][2]. This difference of over 2 log units corresponds to a roughly 100-fold difference in the octanol-water partition coefficient.

Lipophilicity XLogP Drug-likeness Formulation

Intrinsic Complexity as a Differentiator: Tautomer Count as a Measure of Structural Fluidity

The presence of multiple adjacent hydroxyl groups on an aromatic system leads to a high degree of tautomeric variability. This is a direct and quantifiable measure of molecular complexity. Acenaphthyleneoctol is calculated to have approximately 1000 tautomers, a stark contrast to the simple, non-hydroxylated PAH acenaphthylene, which has effectively one [1][2].

Tautomerism Chemoinformatics Structural Analysis Molecular Complexity

Acenaphthyleneoctol (CAS 71735-33-6): High-Value Application Scenarios Based on Differential Evidence


Design and Synthesis of Advanced Metal-Organic Frameworks (MOFs) and Coordination Polymers

The high density of oxygen atoms (8 hydroxyl groups per molecule) and the associated high topological polar surface area make Acenaphthyleneoctol an excellent candidate for use as a multidentate organic linker in the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers [1]. Unlike simpler PAH-based linkers, its polyol structure offers multiple, strong, and geometrically constrained binding sites for metal ions, which can lead to frameworks with unique topologies, enhanced stability, or tailored pore environments. Researchers aiming to explore structure-property relationships in MOF design would specifically procure this compound for its unparalleled ligand density.

Synthesis of Complex Chelating Agents and Sequestering Molecules

The combined presence of 8 hydrogen bond donors and acceptors, along with the rigid acenaphthylene backbone, establishes this compound as a potent synthon for creating novel chelating agents [1]. The high tautomer count implies a dynamic electron distribution, which can be leveraged to design ligands with tunable affinity for specific metal cations. This property is not achievable with less functionalized or more conformationally flexible analogs, making it a strategic procurement choice for chemists developing new sequestering agents for metal recovery, catalysis, or targeted therapeutic applications.

Development of Polymeric Precursors and Thermoset Materials

The extremely high hydrogen bonding capacity of Acenaphthyleneoctol (8 donors and 8 acceptors) can be exploited to create supramolecular polymer networks or as a crosslinking agent [1]. Its high calculated boiling point and density (832.5°C and 2.576 g/cm³) are indicative of strong intermolecular forces . When compared to simple aromatic diols or triols, the octol structure allows for a significantly higher degree of crosslinking, which could yield materials with enhanced thermal stability, higher glass transition temperatures, or unique mechanical properties. This compound is a specialized building block for materials scientists seeking to maximize network density.

Model Compound for Tautomerism and Proton Transfer Studies

With approximately 1000 tautomers, Acenaphthyleneoctol represents an extreme case study in prototropic tautomerism [1]. This intrinsic complexity makes it a valuable model compound for physical organic chemists and computational modelers who are investigating the dynamics of proton transfer in densely functionalized aromatic systems. Its procurement is justified for fundamental research aimed at understanding the limits of structural fluidity and developing advanced analytical methods to characterize such systems, a purpose for which a simpler, single-tautomer analog would be completely unsuitable.

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